Cas no 749896-75-1 (2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid)
2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-[[(3,4-DICHLOROPHENYL)SULFONYL]AMINO]PHENYL)ACETIC ACID
- (4-{[(3,4-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
- 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid
- 2-[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]acetic Acid
- 2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid
- AKOS027427132
- 2-(4-(3,4-Dichlorophenylsulfonamido)phenyl)aceticacid
- CS-0230577
- 2-{4-[(3,4-dichlorobenzene)sulfonamido]phenyl}acetic acid
- EN300-10454
- MFCD06335572
- J-501343
- 2-(4-((3,4-dichlorophenyl)sulfonamido)phenyl)acetic acid
- (4-([(3,4-Dichlorophenyl)sulfonyl]amino)phenyl)acetic acid
- 2-(4-(3,4-Dichlorophenylsulfonamido)phenyl)acetic acid
- Z45554450
- 749896-75-1
- G36167
- [4-(3,4-DICHLOROBENZENESULFONAMIDO)PHENYL]ACETIC ACID
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- MDL: MFCD06335572
- Inchi: 1S/C14H11Cl2NO4S/c15-12-6-5-11(8-13(12)16)22(20,21)17-10-3-1-9(2-4-10)7-14(18)19/h1-6,8,17H,7H2,(H,18,19)
- InChI Key: JHDALBMVZPHSDO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)S(NC1C=CC(CC(=O)O)=CC=1)(=O)=O)Cl
Computed Properties
- Exact Mass: 358.9785844g/mol
- Monoisotopic Mass: 358.9785844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 91.8Ų
2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10454-0.05g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-10454-0.1g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-10454-0.25g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-10454-0.5g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 0.5g |
$175.0 | 2023-10-28 | |
| Enamine | EN300-10454-1.0g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-10454-2.5g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 2.5g |
$503.0 | 2023-10-28 | |
| Enamine | EN300-10454-5.0g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 5.0g |
$743.0 | 2023-02-09 | |
| Enamine | EN300-10454-10.0g |
2-[4-(3,4-dichlorobenzenesulfonamido)phenyl]acetic acid |
749896-75-1 | 96% | 10.0g |
$1101.0 | 2023-02-09 | |
| abcr | AB315257-1 g |
(4-([(3,4-Dichlorophenyl)sulfonyl]amino)phenyl)acetic acid; . |
749896-75-1 | 1g |
€436.00 | 2023-06-21 | ||
| abcr | AB315257-5 g |
(4-([(3,4-Dichlorophenyl)sulfonyl]amino)phenyl)acetic acid; . |
749896-75-1 | 5g |
€1130.50 | 2023-06-21 |
2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid Suppliers
2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid
Introduction to 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid (CAS No. 749896-75-1)
2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid, identified by the chemical compound code CAS No. 749896-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid, particularly the presence of a sulfonamide group and a phenylacetic acid moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug development.
The molecular structure of 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, linked to an amide group that further connects to a phenylacetic acid side chain. This arrangement imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The sulfonamide functionality is particularly noteworthy, as it is a common pharmacophore in many drugs used to treat infections, inflammation, and other diseases.
In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing the sulfonamide group can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid may enhance its binding affinity to certain enzymes or receptors, making it a valuable scaffold for drug design.
One of the most compelling aspects of 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid is its potential as a lead compound for the development of novel therapeutic agents. Researchers have been exploring its activity against various disease-related targets, including enzymes involved in metabolic pathways and signaling molecules that play a role in cellular processes. Preliminary studies suggest that this compound may interfere with the activity of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis and repair.
The synthesis of 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of chlorine atoms at the 3 and 4 positions on the benzene ring enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions necessary for constructing the sulfonamide linkage. The subsequent attachment of the phenylacetic acid side chain completes the molecular framework, resulting in a compound with distinct chemical and biological properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in identifying potential binding interactions between this compound and target proteins. These virtual screening approaches have helped streamline the drug discovery process by prioritizing promising candidates based on their predicted binding affinities.
The pharmacokinetic properties of 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Initial studies suggest that this compound may exhibit moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research is needed to optimize its pharmacokinetic profile through structural modifications.
In conclusion, 2-4-(3,4-dichlorobenzenesulfonamido)phenylacetic acid (CAS No. 749896-75-1) represents an exciting opportunity for medicinal chemists to develop new therapeutic agents. Its unique structural features and predicted biological activities make it a compelling candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds promise for addressing unmet medical needs across various therapeutic areas.
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